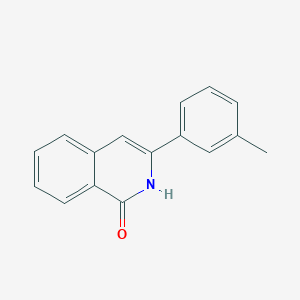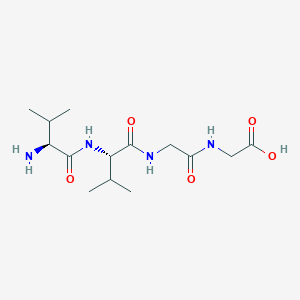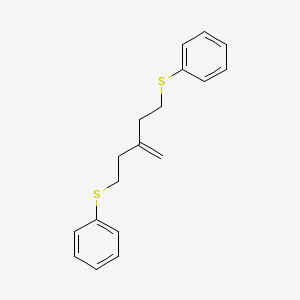![molecular formula C11H22N2O2 B12532631 N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine CAS No. 701208-79-9](/img/structure/B12532631.png)
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a 1,4-dioxane ring, and an ethane-1,2-diamine moiety. The presence of both ether and amine functionalities makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized by reacting cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane.
Introduction of the Amine Group: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction, where the spirocyclic core is reacted with an appropriate amine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The ether and amine groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the ethane-1,2-diamine moiety.
Cyclohexanone ethylene acetal: Similar spirocyclic structure but different functional groups.
2,2-Pentamethylene-1,3-dioxolane: Another spirocyclic compound with different ring sizes and functionalities.
Uniqueness
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine is unique due to its combination of ether and amine functionalities within a spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
701208-79-9 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N2O2/c12-6-7-13-8-10-9-14-11(15-10)4-2-1-3-5-11/h10,13H,1-9,12H2 |
Clé InChI |
MZARSXQNGCMWSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OCC(O2)CNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)


![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)

![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)


![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)

![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
